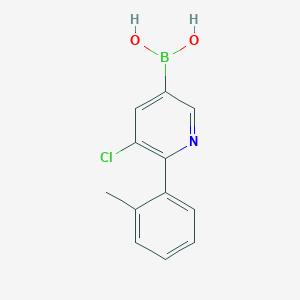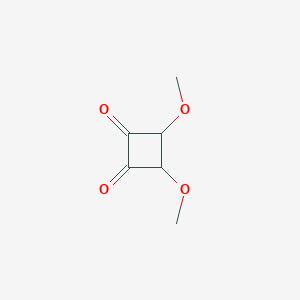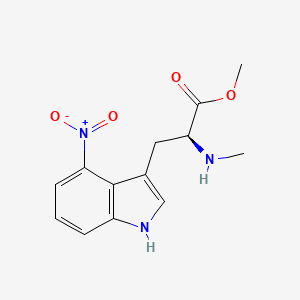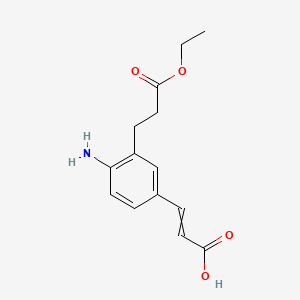
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate: is a complex organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a tert-butoxycarbonyl group, and a pyridine ring substituted with fluorine and iodine atoms. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium cyanide in polar solvents.
Coupling Reactions: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Major Products: The major products formed from these reactions include substituted pyridines, coupled aromatic compounds, and free amines after deprotection .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is used as a building block for the construction of more complex molecules.
Biology and Medicine: The compound’s ability to form stable carbamate linkages makes it useful in the design of prodrugs and enzyme inhibitors. It can be employed in the development of novel therapeutic agents targeting specific enzymes or receptors .
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features enable the creation of polymers and other materials with specific properties .
Mécanisme D'action
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The presence of the Boc group provides stability and prevents premature degradation, allowing the compound to reach its target site effectively .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (4-bromobutyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
Uniqueness: tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-iodopyridin-2-yl)carbamate is unique due to the presence of both fluorine and iodine substituents on the pyridine ring. This dual substitution imparts distinct electronic and steric properties, enhancing its reactivity and specificity in chemical reactions. Additionally, the Boc group provides stability and facilitates its use in various synthetic applications .
Propriétés
Formule moléculaire |
C15H20FIN2O4 |
|---|---|
Poids moléculaire |
438.23 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoro-4-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C15H20FIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(16)9(17)7-8-18-11/h7-8H,1-6H3 |
Clé InChI |
FPPMYMKQYKNTLE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=NC=CC(=C1F)I)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


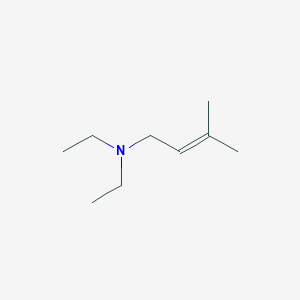
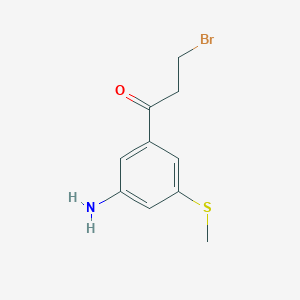

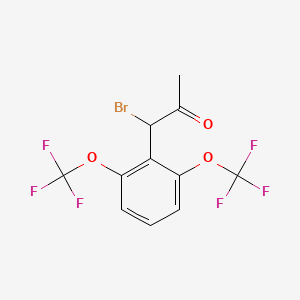
![3-iodo-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B14069853.png)
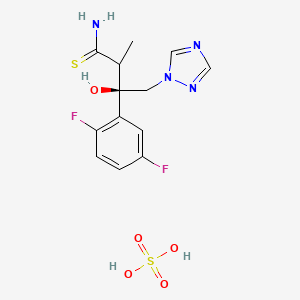
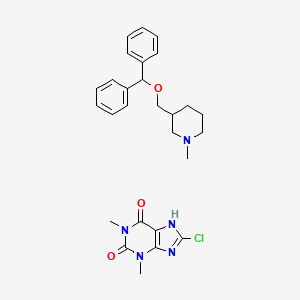
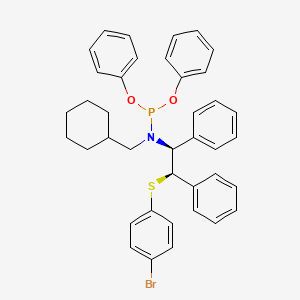
![1-Decyl-3-[(hexylsulfanyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14069889.png)
![Benzo[c]thiophen-4(5H)-one, 5-[(dimethylamino)methylene]-6,7-dihydro-3-(methylthio)-](/img/structure/B14069893.png)
